Fmoc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling sequential peptide assembly. The compound features a 2,3-difluorobenzyl substituent at the β-position of the propanoic acid backbone and an (R)-stereocenter at the third carbon. This structural motif enhances resistance to enzymatic degradation and modulates peptide hydrophobicity, making it valuable in drug discovery and bioconjugation .
Properties
CAS No. |
1260613-99-7 |
|---|---|
Molecular Formula |
C25H21F2NO4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
GMGKJOMXQJUZHL-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
Fmoc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in biochemical research due to its unique structural properties, which enhance its biological activity and reactivity. The presence of fluorine substituents at the 2 and 3 positions of the benzyl group significantly influences its interactions with biological targets, making it a valuable compound in drug design and development.
- Chemical Formula : CHFNO
- Molecular Weight : 437.43 g/mol
- CAS Number : 1260613-99-7
Structural Characteristics
The structural features of this compound include:
- Fmoc protecting group
- Amino group
- Carboxylic acid group
- Benzyl group with fluorine substitutions
These characteristics contribute to its reactivity and specificity towards biological macromolecules.
The biological activity of this compound is primarily attributed to:
- Enhanced Binding Affinity : The fluorine atoms increase the electronic properties of the molecule, enhancing its binding affinity to target proteins.
- Influence on Protein Folding : This compound can modulate protein folding and stability, which is critical for the function of many enzymes and receptors.
Applications in Research
This compound is widely utilized in various fields:
- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.
- Drug Development : The compound is used in designing peptide-based drugs targeting specific biological pathways.
- Bioconjugation : It aids in attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic tools.
- Neuroscience Research : Its derivatives are explored for developing neuropeptides that may influence brain functions.
Study 1: Enzyme Interaction
A study investigated the interaction between this compound and various enzymes. The results indicated that the fluorinated compound exhibited a higher binding affinity compared to non-fluorinated analogs, suggesting potential applications in enzyme modulation.
Study 2: Neurotransmitter Analog
In another study focusing on neurotransmitter analogs, researchers synthesized peptides incorporating this amino acid. The findings demonstrated enhanced receptor activation profiles, indicating its potential utility in developing treatments for neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | Fluorine at 3 and 5 positions | Different electronic effects due to fluorine positioning |
| Fmoc-(R)-3-amino-2-(4-fluorobenzyl)propanoic acid | Fluorine at 4 position | Lacks additional fluorine which may affect binding properties |
The comparative analysis highlights how variations in fluorine positioning can significantly influence the biological activity and binding characteristics of these compounds.
Comparison with Similar Compounds
Mono- and Polyfluorinated Derivatives
- Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid (CAS 511272-50-7): Substituted with a single fluorine at the phenyl 2-position.
- Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid (CAS 517905-87-2): Features a trifluoromethyl group at the phenyl 3-position. The electron-withdrawing CF₃ group increases acidity and stability but may introduce steric hindrance absent in the target compound .
- (2R)-3-(3-bromo-5-fluorophenyl)-2-Fmoc-amino propanoic acid (CAS 1998690-04-2): Combines bromine and fluorine at the 3- and 5-positions. Bromine’s bulkiness and polarizability contrast with the target’s smaller fluorine atoms, impacting peptide conformational flexibility .
Tetrafluorinated Analogues
- Fmoc-(S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid: Synthesized via Fmoc-OSu coupling (85% yield). The tetrafluorinated aromatic ring significantly enhances hydrophobicity and metabolic stability but may reduce solubility in aqueous media compared to the difluorinated target .
Hydroxy-Substituted Analogues
- Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid (CAS 511272-35-8): A hydroxyl group replaces fluorine, introducing hydrogen-bonding capability. This modification improves water solubility but increases susceptibility to oxidation .
Azido- and Alloc-Protected Derivatives
- The azide enables click chemistry applications but introduces instability under UV light or reducing conditions, unlike the stable difluorobenzyl group .
- Fmoc-SS-Dab(3-Aloc)-OH (CAS 1272754-91-2): Features an Alloc (allyloxycarbonyl) group on a diamino butanoic acid backbone. The Alloc group allows orthogonal deprotection strategies but complicates synthesis compared to the simpler difluorobenzyl target .
Stereochemical Variants
- Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a : Diastereomers with imidazole substituents. Their distinct stereochemistry and functional groups result in different peptide secondary structures and binding affinities .
- (2S,3S)-Fmoc-Leu(3-OTBDMS)-OH : A tert-butyldimethylsilyl (TBDMS)-protected leucine derivative. The bulky silyl group contrasts with the compact difluorobenzyl moiety, influencing steric interactions in peptide folding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
